molecular formula C23H20N2O3S B4552350 N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide

Cat. No.: B4552350
M. Wt: 404.5 g/mol
InChI Key: CLQSEKOUTLWUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide is a complex organic compound that features a fluorene moiety linked to a benzamide structure through a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide typically involves the reaction of 9H-fluoren-2-ylamine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The intermediate product is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The carbamothioyl group can be reduced to a thiol or amine.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the fluorene moiety.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, disrupting its function and leading to cell death. The carbamothioyl group can form covalent bonds with thiol groups in proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-ylcarbamothioyl)-2-nitrobenzamide
  • N-(9H-fluoren-2-ylcarbamothioyl)-2-phenoxyacetamide
  • 2-(9H-fluoren-2-yl)benzamide

Uniqueness

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide is unique due to the presence of both the fluorene and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, making it more versatile in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-19-8-5-9-20(28-2)21(19)22(26)25-23(29)24-16-10-11-18-15(13-16)12-14-6-3-4-7-17(14)18/h3-11,13H,12H2,1-2H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSEKOUTLWUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Reactant of Route 5
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Reactant of Route 6
N-(9H-fluoren-2-ylcarbamothioyl)-2,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.